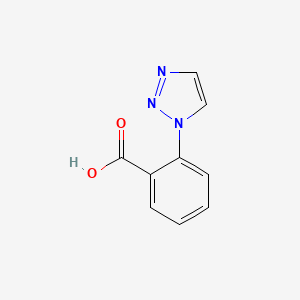

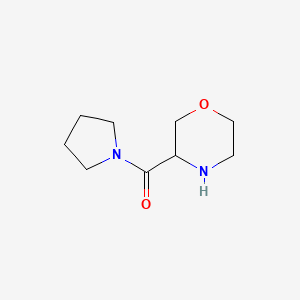

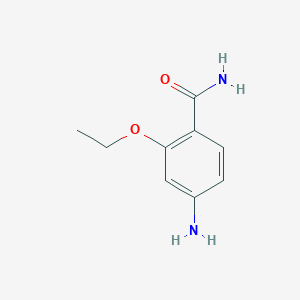

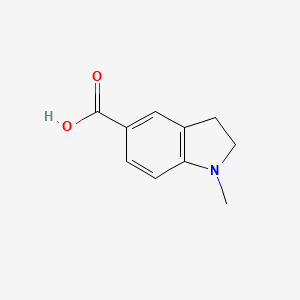

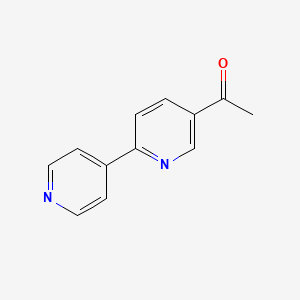

1-(2,4'-Bipyridin-5-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of 1-(2,4'-Bipyridin-5-yl)ethanone has not been directly studied in the provided papers. However, insights into related structures can be drawn from the analysis of similar compounds. For instance, the molecular structure and vibrational frequencies of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been investigated using Gaussian09 software, with results aligning well with experimental infrared bands and XRD data . This suggests that computational methods such as DFT could be applied to study the molecular structure of 1-(2,4'-Bipyridin-5-yl)ethanone.

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions with careful selection of reagents. For example, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized from an acetohydrazide precursor, indicating the potential for functional group transformations in the synthesis of bipyridine derivatives . Similarly, the preparation of 1,2-Bis(2,2':6',2''-Terpyridin-4'-yl)Ethanone involved a homo-coupling reaction, which could be a relevant method for synthesizing bipyridine compounds .

Chemical Reactions Analysis

The chemical reactivity of bipyridine derivatives can be inferred from studies on charge-transfer reactions, such as the reaction between 4-aminopyridine and 2,5-dihydroxy-p-benzoquinone . These reactions are often characterized by the formation of stable complexes, which could be relevant for the reactivity of 1-(2,4'-Bipyridin-5-yl)ethanone in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine compounds can be diverse. For instance, the study of co-crystal formation between 2,2'-dithiodibenzoic acid and 4,4'-bipyridine revealed the importance of hydrogen bonding in the solid state . The vibrational and structural observations of a dihydro-1H-pyrazol-1-yl derivative showed the significance of hyperpolarizability in nonlinear optical properties . These findings suggest that 1-(2,4'-Bipyridin-5-yl)ethanone may also exhibit interesting optical properties and form specific intermolecular interactions.

科学的研究の応用

Synthesis and Biological Activities

1-(2,4'-Bipyridin-5-yl)ethanone derivatives have been synthesized and tested for various biological activities. For instance, a study synthesized a series of new bipyridine carbonitriles and subjected them to in vitro antibacterial and antifungal screening, showing promising activity (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Material Science and Liquid Crystallinity

In the field of material science, 1-(2,4'-Bipyridin-5-yl)ethanone derivatives have been part of studies focusing on liquid crystallinity and hydrogen bonding. One study examined the relationship between liquid crystallinity and hydrogen bonding in mixtures containing bipyridines, contributing to understanding the behavior of hydrogen-bonded liquid crystals (Martinez-Felipe et al., 2016).

Photocatalysis

The compound has been utilized in photocatalytic applications, particularly in the reduction of CO2. A study synthesized novel supramolecular complexes involving 1-(2,4'-Bipyridin-5-yl)ethanone derivatives, which photocatalyzed selective reduction of CO2 to CO under red-light irradiation, demonstrating the compound's potential in photocatalytic processes (Tamaki et al., 2013).

Crystallography and Molecular Interactions

Research in crystallography has also incorporated 1-(2,4'-Bipyridin-5-yl)ethanone derivatives. A study reported the crystal structure of a bipyridine compound, analyzing its molecular interactions, crystal packing, and stability, which are crucial for understanding the material's properties in various applications (Różycka-Sokołowska et al., 2013).

Sensor Applications

In sensor technology, 1-(2,4'-Bipyridin-5-yl)ethanone derivatives have been synthesized and characterized for detecting trace elements in water, indicating its application in environmental monitoring and analysis (Kong et al., 2013).

特性

IUPAC Name |

1-(6-pyridin-4-ylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9(15)11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINBUIUMBFOZML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4'-Bipyridin-5-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。